2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide
Description
The compound 2-Methyl-4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide is a butanamide derivative featuring a pyrazole ring substituted with a methyl group at the 5-position and a methylamino group at the 2-position of the butanamide backbone. Pyrazole-containing compounds are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-8-4-6-13-14(8)7-5-10(2,12-3)9(11)15/h4,6,12H,5,7H2,1-3H3,(H2,11,15) |
InChI Key |
ZKJSZULBUITWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C)(C(=O)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the alkylated pyrazole with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A key structural analogue is the compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide , disclosed in a 2020 patent (). This compound shares the butanamide backbone but differs in substituents:
- Pyrimidine-pyridinyl core vs. pyrazole-methylamino groups in the target compound.
- Sulfonamide and chloropyridinyl substituents vs. methylamino and methylpyrazole groups.
These structural differences likely influence biological activity. For instance, the sulfonamide group in the patented compound may enhance binding to CTPS1 (cytidine triphosphate synthase 1), a target for proliferative diseases, whereas the pyrazole-methylamino motif in the target compound could favor interactions with other enzymes or receptors .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships (SAR): The methylpyrazole group in the target compound may improve solubility compared to bulkier substituents (e.g., chloropyridinyl in the patented compound). The methylamino group could facilitate hydrogen bonding, enhancing target engagement .
- Therapeutic Potential: The patented compound’s role as a CTPS1 inhibitor suggests that butanamide derivatives are viable scaffolds for enzyme inhibition. The target compound’s pyrazole moiety may redirect activity toward other targets, such as kinases or GPCRs.
- Synthetic Challenges: highlights hydrolysis and condensation steps relevant to butanamide synthesis. Optimizing reaction conditions (e.g., pH adjustment, catalyst selection) would be critical for scaling up the target compound .
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